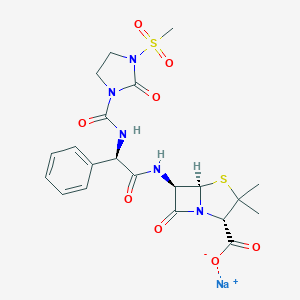

Mezlocillin sodium

Overview

Description

Mezlocillin sodium is a broad-spectrum penicillin antibiotic used to treat various bacterial infections. It has been studied for its pharmacological properties, including its synthesis, molecular structure, chemical reactions, physical, and chemical properties.

Synthesis Analysis

The synthesis of Mezlocillin sodium involves complex chemical processes aimed at producing a compound with effective antibacterial activity. Studies on its synthesis are scarce in the available literature, focusing more on its determination and analysis in pharmaceutical forms. However, research on impurities in Mezlocillin sodium provides insights into the synthesis process, indicating the presence of multiple impurities and a polymerized impurity, which are significant for understanding the synthesis quality and stability of the drug (Wang et al., 2019).

Molecular Structure Analysis

The molecular structure of Mezlocillin sodium is critical for its antibacterial activity. While specific studies on the molecular structure analysis of Mezlocillin sodium were not found in the search, the structure is known to be similar to other penicillin antibiotics, with a beta-lactam ring essential for its activity against bacteria.

Chemical Reactions and Properties

Mezlocillin sodium undergoes various chemical reactions, including hydrolysis and oxidation, leading to the formation of impurities. These reactions are influenced by environmental factors such as water, oxygen, temperature, and pH levels. The identification and understanding of these impurities are crucial for the drug's quality control and efficacy (Wang et al., 2019).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of Mezlocillin sodium, including its reactivity and interaction with other compounds, play a significant role in its efficacy as an antibiotic. Studies have focused on its determination and quantification in pharmaceutical forms, using various analytical methods such as HPLC, chemiluminescence, and electrochemical methods, to ensure the drug's purity and concentration (Zhao Yong, 2002).

Scientific Research Applications

Respiratory System Infections : Combining Mezlocillin Sodium with Sulbactam Sodium and Tanreqing injections improves antipyretic effects and promotes early recovery in patients with respiratory infections (Huang Mingzhu, 2010).

Broad-Spectrum Antibacterial Activity : Mezlocillin exhibits significant in vitro activity against various bacteria, including Serratia marcescens, Escherichia coli, Enterobacter spp., and Klebsiella spp. (Bodey & Pan, 1977).

Community-Acquired Pneumonia in Elderly : When combined with Xiyanping, Mezlocillin Sodium and Sulbactam Sodium have shown high effectiveness in treating elderly patients with community-acquired pneumonia, shortening hospitalization times (Yang Wei-jian, 2013).

Use in Cancer Patients : Mezlocillin has demonstrated promising activity against organisms causing mortality and morbidity in cancer patients undergoing chemotherapy (Issell, Bodey, & Weaver, 1978).

Childhood Meningitis : Mezlocillin sodium therapy was successful in treating childhood meningitis without showing signs of toxicity or side effects (Llorens-Terol, Lobato, & Adam, 1979).

Treatment of Severe Infections : It is particularly effective in severe infections like septicemia, endocarditis, and purulent meningitis, with minimal side effects (Fujii, 1979).

Limitations : However, Mezlocillin was found to be inadequate as a single-agent empiric antibiotic therapy for febrile, granulocytopenic cancer patients (Wade et al., 1980).

Pharmacokinetics and Dosing in Neonates : The optimal dosing regimen for neonates and young infants is 50 mg/kg every 12 hours or 20 mg/kg every 8 hours, based on a population pharmacokinetic model (Zhou et al., 2022).

Synergistic Effects : Mezlocillin shows synergistic effects with sisomicin against various bacterial strains, with Staphylococcus aureus being most susceptible (Soares & Trabulsi, 1979).

Comparative Efficacy : In patients with cholangitis, Mezlocillin therapy alone was found to be more effective, less toxic, and less expensive than treatment with ampicillin and gentamicin (Gerecht et al., 1989).

Safety And Hazards

When handling Mezlocillin sodium, dust formation should be avoided. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/q;+1/p-1/t12-,13-,14+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGQRSIMEUWHPA-ZBJAFUORSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N5NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mezlocillin sodium | |

CAS RN |

42057-22-7, 59798-30-0 | |

| Record name | Mezlocillin Sodium [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042057227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEZLOCILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX227TP94U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

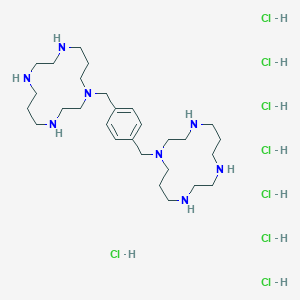

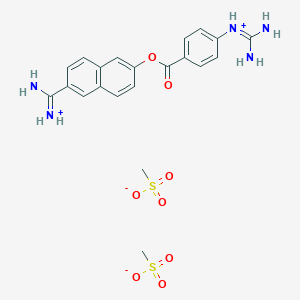

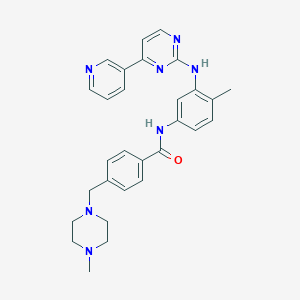

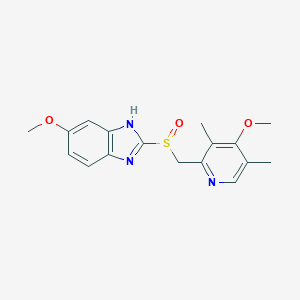

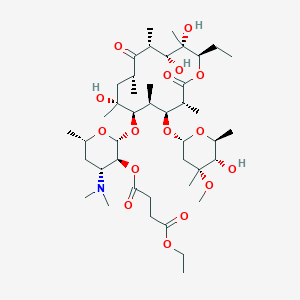

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.